4-Methoxy-2-(trifluoromethyl)phenylacetic acid
Overview
Description
4-Methoxy-2-(trifluoromethyl)phenylacetic acid is a chemical compound with the formula C10H9F3O3 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid is represented by the InChI code: 1S/C10H9F3O3/c1-16-7-3-2-6(4-9(14)15)8(5-7)10(11,12)13/h2-3,5H,4H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
4-Methoxy-2-(trifluoromethyl)phenylacetic acid is a solid powder with a boiling point of 96-99°C . Its molecular weight is 234.17 .Scientific Research Applications
Anti-cancer and Anti-inflammatory Applications
- 4′-Geranyloxyferulic Acid (GOFA) is an oxyprenylated ferulic acid derivative with demonstrated potential as an anti-inflammatory and anti-tumor agent. It has shown effectiveness as a dietary feeding colon cancer chemopreventive agent in vivo, offering protective effects on colon cancer growth and development when administered to animals. This highlights its valuable potentialities in cancer prevention and treatment (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Biotechnological and Environmental Considerations
Biodegradation of Aromatic Compounds : Escherichia coli has been found to utilize various aromatic compounds, including phenylacetic acid, as sole carbon and energy sources. This research provides insights into the catabolism of aromatic compounds by E. coli, offering potential applications in biodegradation and biotransformation processes (Díaz, Ferrández, Prieto, & García, 2001).
LC-MS/MS Study on Degradation Processes : A study focusing on the stability and degradation pathways of nitisinone, a compound related to 4-Methoxy-2-(trifluoromethyl)phenylacetic acid, identified major degradation products and their stability. This research contributes to a better understanding of the chemical's properties, informing its medical application and potential environmental impact (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Analyzing Trends and Gaps in Related Studies
- Scientometric Review on 2,4-D Herbicide Toxicity : An analysis of global trends and research gaps concerning the toxicity of the 2,4-D herbicide, a compound with structural similarities to 4-Methoxy-2-(trifluoromethyl)phenylacetic acid, underscores the advancing knowledge in toxicology and mutagenicity. This review points to a focused research direction on molecular biology, exposure assessment, and pesticide degradation studies, indicating areas for future exploration (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety And Hazards
properties
IUPAC Name |
2-[4-methoxy-2-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-7-3-2-6(4-9(14)15)8(5-7)10(11,12)13/h2-3,5H,4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOJHEOIUQVOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethyl)phenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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